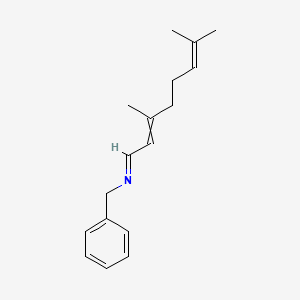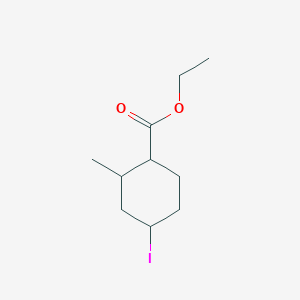![molecular formula C6H3Br2NOS B14293513 6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole CAS No. 112499-91-9](/img/structure/B14293513.png)
6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole typically involves the bromination of thieno[2,3-d][1,2]oxazole derivatives. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent under radical conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature. The bromination occurs at the methyl group and the 6-position of the thieno[2,3-d][1,2]oxazole ring, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with m-CPBA can produce epoxides.
Applications De Recherche Scientifique
6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole involves its interaction with specific molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The compound’s heterocyclic structure allows it to fit into active sites of enzymes, thereby affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-2-(bromomethyl)thieno[2,3-d][1,2]oxazole
- 6-Chloro-3-(chloromethyl)thieno[2,3-d][1,2]oxazole
- 6-Iodo-3-(iodomethyl)thieno[2,3-d][1,2]oxazole
Uniqueness
6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole is unique due to its specific bromination pattern, which imparts distinct reactivity and properties compared to its chloro or iodo analogs. The presence of bromine atoms enhances its electrophilicity, making it more reactive in nucleophilic substitution reactions.
Propriétés
Numéro CAS |
112499-91-9 |
|---|---|
Formule moléculaire |
C6H3Br2NOS |
Poids moléculaire |
296.97 g/mol |
Nom IUPAC |
6-bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole |
InChI |
InChI=1S/C6H3Br2NOS/c7-1-4-6-5(10-9-4)3(8)2-11-6/h2H,1H2 |
Clé InChI |
ZVWYYUWASNENBL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=C(S1)C(=NO2)CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


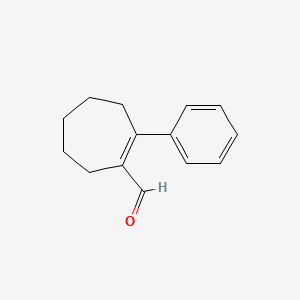
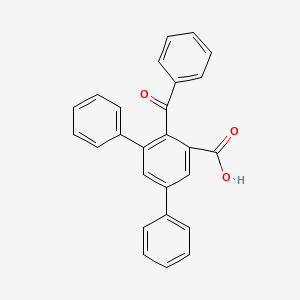
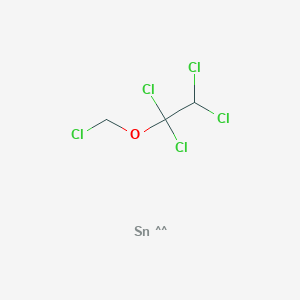

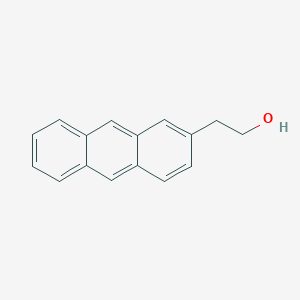
![2,5-Diphenyl-3-[4-(2-phenylethenyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14293470.png)

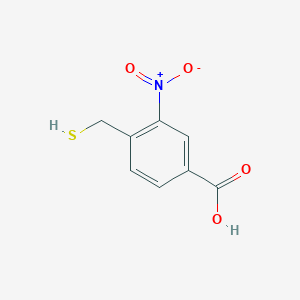

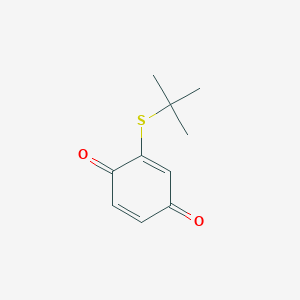
![(E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene](/img/structure/B14293491.png)
